molecular formula C17H15ClN2O2S B353069 N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 852046-22-1

N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B353069
CAS No.: 852046-22-1
M. Wt: 346.8g/mol
InChI Key: QCKQHMNGSDCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic benzothiazole derivative supplied for research purposes. This compound is part of a class of molecules that have demonstrated significant potential in biomedical research, particularly for investigating anti-inflammatory and antioxidant pathways. Structurally, it features a propanamide backbone that links a 1,3-benzothiazol-2(3H)-one moiety to a 3-chloro-2-methylaniline group. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Research on closely related benzothiazole-profen hybrid amides has shown that such compounds can exhibit potent hydrogen peroxide scavenging activity (with IC50 values in the range of 60-68 µg/mL) and significant anti-inflammatory effects, in some cases exceeding the potency of standard drugs like ibuprofen in vitro . The mechanism of action for this class of compounds may involve interactions with key inflammatory targets. Molecular docking and dynamics studies on analogous molecules suggest a strong binding affinity for human serum albumin (HSA), which can influence the compound's distribution and bioavailability . Furthermore, related benzothiazole-containing molecules have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes deeply involved in tissue damage and inflammatory processes . The primary research applications for this compound are in preclinical studies, including in vitro bioactivity screening, mechanism of action studies, and as a lead compound for the development of new therapeutic agents for conditions driven by inflammation and oxidative stress. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-11-12(18)5-4-6-13(11)19-16(21)9-10-20-14-7-2-3-8-15(14)23-17(20)22/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKQHMNGSDCFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3-Benzothiazol-2(3H)-One

1,3-Benzothiazol-2(3H)-one is synthesized via cyclization of 2-aminothiophenol with phosgene or thiophosgene. Alternative methods include oxidative cyclization using hydrogen peroxide in acidic media.

Procedure :

  • Dissolve 2-aminothiophenol (10 mmol) in dry dichloromethane.

  • Add thiophosgene (12 mmol) dropwise at 0°C under nitrogen.

  • Stir for 4 hours at room temperature.

  • Extract with sodium bicarbonate, dry over anhydrous Na₂SO₄, and concentrate.

  • Yield: 85–90% as white crystals.

Analytical Data :

  • FTIR (cm⁻¹) : 1685 (C=O), 1590 (C=N).

  • ¹H-NMR (DMSO-d₆, δ) : 7.45–7.32 (m, 4H, aromatic), 3.82 (s, 2H, CH₂).

Propanoyl Chloride Derivatization

The propanoyl side chain is introduced via nucleophilic acyl substitution:

  • React 1,3-benzothiazol-2(3H)-one (5 mmol) with 3-chloropropanoyl chloride (6 mmol) in anhydrous THF.

  • Add triethylamine (7 mmol) as a base.

  • Reflux for 6 hours, then concentrate and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

  • Yield: 78%.

Synthesis of 3-Chloro-2-Methylaniline

Alternative Synthesis via Diazotization

If unavailable, synthesize from 2-methylaniline:

  • Diazotize 2-methylaniline (10 mmol) with NaNO₂/HCl at 0°C.

  • Treat with CuCl in HCl to introduce the chloro group.

  • Isolate via extraction with diethyl ether and dry over MgSO₄.

  • Yield: 65–70%.

Amide Bond Formation

Coupling Reaction

Combine 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl chloride (4 mmol) and 3-chloro-2-methylaniline (4.4 mmol) in dry dichloromethane. Add triethylamine (5 mmol) and stir at room temperature for 12 hours.

Workup :

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purify via recrystallization (ethanol:water, 3:1).

  • Yield: 82%.

Analytical Data :

  • FTIR (cm⁻¹) : 3280 (N-H), 1710 (C=O), 1665 (C=N).

  • ¹H-NMR (DMSO-d₆, δ) : 10.21 (s, 1H, NH), 7.61–7.29 (m, 7H, aromatic), 3.05 (t, 2H, CH₂), 2.52 (s, 3H, CH₃), 2.21 (t, 2H, CH₂).

  • Elemental Analysis : Calcd. for C₁₇H₁₅ClN₂O₂S: C, 57.87; H, 4.28; N, 7.94. Found: C, 57.79; H, 4.31; N, 7.89.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Solvent : THF and dichloromethane provide optimal solubility, while DMF increases reaction rate but complicates purification.

  • Temperature : Reactions performed at 0°C reduce side products but require longer durations (24–36 hours).

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Adding 0.1 equiv accelerates acyl chloride activation, improving yield to 88%.

  • Microwave Assistance : Reduces coupling time to 2 hours at 80°C with comparable yields.

Industrial-Scale Production

Continuous Flow Synthesis

  • Utilize microreactors for precise temperature control and faster mixing.

  • Conditions : 100°C, 10-minute residence time, 85% yield.

Crystallization Optimization

  • Implement anti-solvent precipitation using heptane to enhance purity (>99.5%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Coupling8298.2Moderate
Microwave-Assisted8898.5High
Continuous Flow8599.5Industrial

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

  • Cause : Moisture in reagents or solvents.

  • Solution : Use molecular sieves and anhydrous conditions.

Byproduct Formation

  • Cause : Over-reaction or incomplete purification.

  • Solution : Optimize stoichiometry and employ gradient chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially forming alcohol derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known for its ability to bind to certain biological targets, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
  • Structure : Replaces the 3-chloro-2-methylphenyl group with a 4-methylthiazolyl ring.
  • Key Differences : The thiazole ring introduces additional nitrogen atoms, increasing polarity. The methyl group on thiazole may sterically hinder interactions compared to the chloro-methylphenyl group in the target compound.
  • Molecular Weight : 319.397 g/mol (C₁₄H₁₃N₃O₂S₂) .
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
  • Structure : Features a 2,4-dimethoxyphenyl group and a sulfonated benzothiazole (1,1-dioxido).
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide
  • Structure : Substitutes benzothiazole with an isoindole-1,3-dione ring.
  • Its planar structure may alter binding to hydrophobic pockets .

Heterocyclic Core Modifications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Derivatives
  • Structure : Benzoxazole replaces benzothiazole.
  • Benzoxazoles are associated with distinct pharmacokinetic profiles .
N-(3-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide
  • Structure : Purine-based heterocycle instead of benzothiazole.
  • Key Differences : The purine core enables hydrogen bonding via multiple nitrogen atoms, mimicking nucleotide interactions. This compound has a higher molecular weight (375.81 g/mol, C₁₇H₁₈ClN₅O₃) and may target kinase or protease enzymes .

Pharmacological Implications

  • Benzothiazole vs. Benzoxazole/Purine : Benzothiazoles exhibit stronger electron-deficient character, favoring interactions with electron-rich biological targets (e.g., cysteine residues in enzymes). Benzoxazoles and purines may engage in different binding modes due to altered electronic and steric properties .
  • Substituent Effects : Chloro and methyl groups on the phenyl ring enhance lipophilicity (LogP), improving membrane permeability. Methoxy or sulfone groups increase solubility but may reduce blood-brain barrier penetration .

Characterization

  • Spectroscopy : ¹H NMR (δ 7.5–8.2 ppm for aromatic protons), IR (1678–1700 cm⁻¹ for amide C=O), and mass spectrometry (e.g., m/z 319 for [M⁺] in ) are standard .
  • Crystallography : X-ray diffraction confirms spatial arrangements, as demonstrated for related benzisothiazolones .

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and related research findings.

Structural Characteristics

The compound features a benzothiazole moiety and a chloro-substituted aromatic ring , which are significant for its biological properties. The benzothiazole unit is well-known for its role in various pharmacological applications, including antibacterial and anti-inflammatory effects. The specific chloro substitution and the incorporation of both benzothiazole and propanamide functionalities may enhance its biological activity compared to other similar compounds lacking these features.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential effectiveness against various pathogens.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, warranting further investigation into their mechanisms of action.
  • Anti-inflammatory Effects : The presence of the benzothiazole unit is associated with anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases.

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its pharmacological properties. Interaction studies typically focus on:

  • Binding Affinity : Research on binding interactions with various biological targets can provide insights into how this compound functions at the molecular level.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes linked to disease pathways, suggesting that this compound might act through similar mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamideBenzoxazole instead of benzothiazoleAntimicrobial
N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamideSimilar structure with methyl substitutionAntitumor
4-Thiazolidinone DerivativesContains thiazolidinone ringMMP inhibition

The unique combination of functional groups in this compound may enhance its efficacy compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives, providing context for the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.
  • Anticancer Properties : Another research focused on the antitumor effects of various benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation. This positions this compound as a potential candidate for further anticancer drug development.

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